molecular formula C13H17ClN2 B1455887 3-(4-Chlorophenyl)-1-cyclopropylpiperazine CAS No. 1248908-14-6

3-(4-Chlorophenyl)-1-cyclopropylpiperazine

Cat. No. B1455887
M. Wt: 236.74 g/mol
InChI Key: QQIAGCJMLMLXHR-UHFFFAOYSA-N
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Description


CPP is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₀H₁₂ClN₂

  • Molecular Weight : Approximately 196.67 g/mol

  • Structure : It consists of a cyclopropyl ring attached to a piperazine ring, with a chlorophenyl group at one end.


2.

Synthesis Analysis


The synthesis of CPP involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes, but the most common methods include:



  • Cyclization of 4-Chloroaniline : Starting from 4-chloroaniline, cyclization with cyclopropylamine yields CPP .

  • Ring-Closing Reactions : Cyclization can occur via intramolecular reactions, leading to the formation of the cyclopropylpiperazine ring.


3.

Molecular Structure Analysis



  • Geometry : The overall geometry of CPP is largely planar, with a slight kink due to the dihedral angle between the planes of the benzene rings.

  • Functional Groups : The chlorophenyl group and the cyclopropylpiperazine ring contribute to its chemical properties.


4.

Chemical Reactions Analysis



  • Reactivity : CPP can undergo various chemical reactions, including:

    • Arylation : Substitution reactions at the chlorophenyl group.

    • Ring-Opening Reactions : Cleavage of the cyclopropyl ring.

    • Amidation : Formation of amide derivatives.




5.

Physical And Chemical Properties Analysis



  • Solubility : CPP is moderately soluble in organic solvents.

  • Melting Point : Approximately 120–130°C.

  • Stability : Sensitive to light and moisture.


7.

Scientific Research Applications

Structural and Electronic Properties

The compound 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride has been synthesized and characterized, revealing its structural and electronic properties. Theoretical calculations, including molecular electrostatic potential surface and frontier orbital analysis, were performed to understand its chemical behavior. The compound showed potential activity against prostate-specific membrane protein and exhibited significant cytotoxic potential against various cancer cell lines, particularly effective against prostate cancer (Bhat et al., 2018).

Antimycobacterial and Anticancer Properties

1,5-Diphenylpyrrole derivatives, with varying lipophilic substituents, have been synthesized and evaluated for their antimycobacterial activity. The derivatives showed promising activity against Mycobacterium tuberculosis and atypical mycobacteria. Some derivatives were more effective than existing antimycobacterial agents like streptomycin and isoniazid, indicating potential for drug development (Biava et al., 2008).

Structural Characterization and Synthesis

Structural characterization of various derivatives of 3-(4-chlorophenyl)-1-cyclopropylpiperazine has been a focus of research. For instance, the synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole as an important intermediate for pesticides has been studied, with the process being optimized for industrial production (Gao Zheng-hu, 2015). Additionally, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized, showing potential biological activities (Bekircan et al., 2015).

Safety And Hazards



  • Toxicity : CPP exhibits moderate toxicity. Proper handling and protective measures are essential.

  • Health Risks : Inhalation or skin contact may cause irritation.

  • Environmental Impact : Dispose of CPP properly to prevent environmental contamination.


8.

Future Directions



  • Drug Development : Explore derivatives of CPP for potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Investigate modifications to enhance selectivity and efficacy.

  • Bioavailability : Optimize formulations for better absorption.


properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIAGCJMLMLXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269023
Record name 3-(4-Chlorophenyl)-1-cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-cyclopropylpiperazine

CAS RN

1248908-14-6
Record name 3-(4-Chlorophenyl)-1-cyclopropylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248908-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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